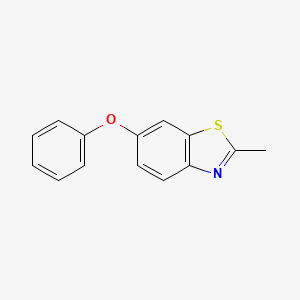

2-Methyl-6-phenoxy-benzothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11NOS |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

2-methyl-6-phenoxy-1,3-benzothiazole |

InChI |

InChI=1S/C14H11NOS/c1-10-15-13-8-7-12(9-14(13)17-10)16-11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

LGSLGFVEYSYLRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 6 Phenoxy Benzothiazole

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides invaluable information about the functional groups and bonding arrangements within a molecule.

An FT-IR spectrum of 2-Methyl-6-phenoxy-benzothiazole would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings and the methyl group, C=N stretching of the thiazole (B1198619) ring, and C-O-C stretching of the phenoxy ether linkage. The precise frequencies of these bands would offer insight into the electronic environment of the molecule.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be especially useful for characterizing the vibrations of the aromatic backbone and the C-S bond within the thiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.

The ¹H-NMR spectrum of this compound would be anticipated to display distinct signals for the protons of the methyl group, the benzothiazole (B30560) core, and the phenoxy ring. The chemical shifts, integration, and coupling patterns of these signals would be crucial for confirming the substitution pattern.

The ¹³C-NMR spectrum would provide information on all the carbon atoms in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and carbons bonded to heteroatoms.

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to identify adjacent protons within the aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is critical for establishing the connectivity between the benzothiazole core and the phenoxy group.

The generation of detailed data tables for each of these spectroscopic techniques is contingent upon the future availability of experimental data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of a molecule provides valuable information about its conjugated systems and the electronic transitions that can occur upon absorption of ultraviolet or visible light. For this compound, the UV-Vis spectrum is expected to be dominated by transitions within the benzothiazole and phenoxy chromophores.

The benzothiazole ring system itself typically exhibits multiple absorption bands in the UV region. For instance, the parent molecule, benzothiazole, displays absorption maxima around 220, 250, and 285 nm. nist.gov These absorptions are generally attributed to π → π* transitions within the aromatic system. The introduction of substituents can cause shifts in these absorption bands (either to longer wavelengths, known as a bathochromic or red shift, or to shorter wavelengths, a hypsochromic or blue shift) and can also affect the intensity of the absorption.

The presence of the 2-methyl group is likely to have a minor effect on the main absorption bands of the benzothiazole core. However, the 6-phenoxy group, with its oxygen atom's lone pairs, can participate in resonance with the benzothiazole ring, potentially leading to a bathochromic shift of the π → π* transitions. Aryl ethers are known to exhibit absorption bands related to the benzene (B151609) ring, which may overlap with those of the benzothiazole system. whitman.edu

In addition to the high-energy π → π* transitions, the presence of nitrogen and sulfur heteroatoms, as well as the oxygen of the phenoxy group, introduces the possibility of n → π* transitions. These transitions, involving the promotion of a non-bonding electron to an anti-bonding π* orbital, are typically of lower intensity and appear at longer wavelengths compared to the π → π* transitions.

Based on data from related benzothiazole derivatives, the UV-Vis spectrum of this compound in a non-polar solvent like ethanol (B145695) would be expected to show strong absorptions in the range of 250-350 nm. researchgate.netnih.gov

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Type of Transition |

| ~250-290 | High | π → π |

| ~300-350 | Moderate to High | π → π (charge-transfer character) |

| >350 | Low | n → π* |

Note: The values in this table are estimations based on the spectroscopic data of analogous compounds and established principles of UV-Vis spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The nominal molecular weight of this compound (C₁₄H₁₁NOS) is 241 g/mol . A high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z of 241. Due to the presence of a sulfur atom, an M+2 peak with an intensity of approximately 4.4% relative to the M⁺˙ peak would also be anticipated, corresponding to the natural abundance of the ³⁴S isotope.

The fragmentation of this compound under EI conditions would likely proceed through several characteristic pathways, influenced by the stability of the resulting fragment ions. Aryl ethers commonly fragment via cleavage of the C-O ether bond. whitman.edumiamioh.eduscribd.com Therefore, a prominent fragmentation pathway for this compound would be the cleavage of the ether linkage.

Plausible Fragmentation Pathways:

Cleavage of the C-O ether bond:

Loss of a phenoxy radical (˙OPh, 93 u) to yield a fragment at m/z 148, corresponding to the [2-methyl-benzothiazol-6-yl]⁺ cation.

Loss of a phenyl radical (˙Ph, 77 u) from the phenoxy group is also a possibility, leading to a fragment at m/z 164.

Fragmentation of the benzothiazole ring: The benzothiazole ring itself can undergo fragmentation, although this may be less favored than the cleavage of the weaker ether bond. Fragmentation of the core structure could lead to the loss of small neutral molecules like HCN or CS. nist.gov

Loss of the methyl group: Cleavage of the methyl group from the 2-position would result in a fragment at m/z 226 (M-15).

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry

| m/z | Proposed Fragment Structure |

| 241 | [C₁₄H₁₁NOS]⁺˙ (Molecular Ion) |

| 148 | [C₈H₆NS]⁺ |

| 164 | [C₈H₆NOS]⁺ |

| 226 | [C₁₃H₈NOS]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The relative intensities of these fragments would depend on the ionization conditions. This table presents plausible fragments based on the fragmentation patterns of related structures.

Electron Spin Resonance (ESR) Spectroscopy (If Applicable for Radical Species)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals. libretexts.org For ESR spectroscopy to be applicable to this compound, the molecule would first need to be converted into a radical species, either a radical cation or a radical anion.

The benzothiazole ring system can, under certain conditions, form radical ions. For instance, reduction of benzothiadiazines, which are structurally related to benzothiazoles, can produce persistent radicals that can be characterized by ESR. nih.gov Similarly, the oxidation of the sulfur or nitrogen atoms, or the aromatic rings, could potentially generate a radical cation of this compound.

If a radical species of this compound were generated, its ESR spectrum would exhibit hyperfine splitting due to the interaction of the unpaired electron with magnetic nuclei (¹H, ¹⁴N). The resulting spectrum would provide information about the distribution of the unpaired electron density within the molecule, thereby offering insights into its electronic structure. The g-value, another parameter obtained from the ESR spectrum, would be characteristic of the radical's electronic environment. youtube.com

However, without experimental evidence of the formation of a stable radical from this compound, the application of ESR spectroscopy remains hypothetical. The generation of such a radical would likely require specific chemical or electrochemical conditions.

Advanced Structural Analysis: Crystallographic Investigations of this compound

Following a comprehensive search of available scientific literature and crystallographic databases, it has been determined that single-crystal X-ray diffraction data for the compound this compound is not publicly available. Therefore, a detailed analysis as per the requested outline cannot be provided at this time.

The successful completion of the outlined article is contingent upon the availability of a solved crystal structure for this compound. This foundational data, typically deposited in resources such as the Cambridge Structural Database (CSD), is essential for determining the crystal system, space group, molecular conformation, and the intricate details of supramolecular interactions.

While extensive research exists on the crystallography of numerous benzothiazole derivatives, and these studies reveal a rich variety of structural phenomena, no specific entry for this compound could be located. The synthesis of this compound has been reported in the context of creating libraries of related molecules, but these studies have not included its crystallographic analysis.

Without the primary crystallographic information file (CIF), any discussion on the following points would be purely speculative and would not meet the standard of a scientifically accurate and authoritative article:

Advanced Structural Analysis: Crystallographic Investigations of 2 Methyl 6 Phenoxy Benzothiazole

Correlation between Crystal Structure and Molecular Packing:Understanding how the molecular structure influences the overall packing arrangement is entirely dependent on the availability of the crystal structure itself.

Therefore, the generation of the requested article is not possible at this time. Should the crystallographic data for 2-Methyl-6-phenoxy-benzothiazole be published and made publicly available in the future, the proposed analysis could then be undertaken.

Computational and Theoretical Chemistry Studies on 2 Methyl 6 Phenoxy Benzothiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For benzothiazole (B30560) derivatives, DFT calculations are instrumental in predicting their molecular geometry, electronic properties, and reactivity.

Geometry Optimization and Electronic Structure Analysis

In typical DFT studies of benzothiazole derivatives, the initial step involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap generally suggests higher chemical reactivity and lower kinetic stability. For various benzothiazole derivatives that have been studied, the nature and position of substituent groups have been shown to significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Generic Benzothiazole Derivatives (Hypothetical Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzothiazole Derivative A | -6.2 | -1.5 | 4.7 |

| Benzothiazole Derivative B | -5.8 | -1.9 | 3.9 |

| Benzothiazole Derivative C | -6.5 | -1.2 | 5.3 |

Note: This table provides hypothetical data to illustrate the typical outputs of such analyses, as specific data for 2-Methyl-6-phenoxy-benzothiazole is not available.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (typically colored in shades of blue) are prone to nucleophilic attack. In studies of benzothiazole derivatives, MEP maps help to predict how the molecule will interact with other reagents and biological targets.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties.

Fukui Functions and Electrophilic/Nucleophilic Sites

The Fukui function is a local reactivity descriptor that indicates the propensity of each atom in a molecule to accept or donate electrons. It is used to identify the most reactive sites for nucleophilic and electrophilic attacks. Specifically, the Fukui function f+(r) relates to the reactivity towards a nucleophile (electron acceptance), while f-(r) pertains to the reactivity towards an electrophile (electron donation). Analyzing the Fukui functions for the benzothiazole scaffold allows for a more detailed understanding of its site selectivity in chemical reactions.

Global Hardness and Softness Analysis

Table 2: Illustrative Global Reactivity Descriptors for Generic Benzothiazole Derivatives (Hypothetical Data)

| Compound | Hardness (η) | Softness (S) |

| Benzothiazole Derivative A | 2.35 | 0.43 |

| Benzothiazole Derivative B | 1.95 | 0.51 |

| Benzothiazole Derivative C | 2.65 | 0.38 |

Note: This table provides hypothetical data to illustrate the typical outputs of such analyses, as specific data for this compound is not available.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for the prediction and validation of the spectroscopic properties of this compound, offering a deeper understanding of its molecular structure and electronic transitions.

Theoretical Vibrational Frequencies (IR, Raman)

Theoretical calculations of vibrational frequencies for this compound are typically performed using Density Functional Theory (DFT), often with the B3LYP functional combined with various basis sets such as 6-31G, 6-311G, and 3-21G. nih.gov These calculations yield harmonic vibrational frequencies that correspond to the infrared (IR) and Raman active modes of the molecule. By analyzing these computed frequencies, specific vibrational modes, such as C-H stretching, C=N stretching, and aromatic ring vibrations, can be assigned to the peaks observed in experimental spectra. This comparative analysis allows for a detailed interpretation of the experimental data and a comprehensive characterization of the molecule's vibrational behavior. For related benzothiazole derivatives, DFT calculations have been successfully employed to analyze their spectroscopic features. nih.govmdpi.com

Table 1: Illustrative Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Methyl) | 2980 - 2900 |

| C=N Stretch | 1650 - 1550 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O-C Stretch | 1250 - 1050 |

Note: This table is illustrative and represents typical frequency ranges for the specified vibrational modes.

NMR Chemical Shift Calculations (GIAO Methodology)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. rsc.orgimist.ma This method, often implemented with DFT (e.g., B3LYP functional), can predict the ¹H and ¹³C NMR chemical shifts of this compound. imist.manih.gov The calculated isotropic shielding values are then converted into chemical shifts relative to a standard reference, such as tetramethylsilane (TMS). These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra to specific nuclei within the molecule, thereby confirming its chemical structure. Studies on similar heterocyclic compounds have demonstrated the high accuracy of the GIAO method in reproducing experimental NMR data. rsc.orgnih.gov

Table 2: Exemplar Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Benzothiazole Derivative

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 165.8 | 167.2 |

| C4 | 122.5 | 123.1 |

| C5 | 125.1 | 126.0 |

| C6 | 121.9 | 122.8 |

| C7 | 134.5 | 135.4 |

Note: This table provides an example of the correlation between calculated and experimental shifts for a related structure and is for illustrative purposes.

UV-Vis Spectral Simulations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for simulating UV-Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths of a molecule. cnr.itresearchgate.net For this compound, TD-DFT calculations, typically using the B3LYP functional, can predict the wavelength of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). nih.gov These simulations provide critical insights into the electronic structure and chromophoric properties of the molecule. The accuracy of TD-DFT predictions allows for direct comparison with experimental UV-Vis spectra, aiding in their interpretation. researchgate.net

Table 3: Sample TD-DFT Results for a Substituted Benzothiazole

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 310 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 285 | 0.18 | HOMO-1 → LUMO |

Note: This table is a representative example of TD-DFT output for a similar compound.

Solvation Effects on Molecular Properties

The properties of this compound can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvation effects. scirp.org By performing calculations in the presence of a solvent continuum, it is possible to investigate changes in molecular geometry, electronic structure, and spectroscopic properties. For instance, the dipole moment of the molecule is expected to be larger in polar solvents, which can lead to shifts in its UV-Vis absorption spectrum (solvatochromism). Theoretical studies on related benzothiazole derivatives have shown that properties like dipole moment and reactivity indices can be solvent-dependent. scirp.org

Theoretical Protonic Affinity and Basicity Investigations

Computational methods are instrumental in determining the proton affinity (PA) and gas-phase basicity (GB) of molecules, which are fundamental measures of their intrinsic basicity. sciencepublishinggroup.comresearchgate.net These calculations typically involve optimizing the geometry of both the neutral molecule and its protonated forms to identify the most stable protonation site. For this compound, the most likely site of protonation is the nitrogen atom of the thiazole (B1198619) ring. sciencepublishinggroup.com The PA is calculated as the negative of the enthalpy change for the protonation reaction, while the GB is the negative of the Gibbs free energy change. nih.govnist.gov These theoretical values provide a quantitative measure of the molecule's ability to accept a proton in the gas phase, offering insights into its reactivity in acidic environments. sciencepublishinggroup.comresearchgate.net

Reactivity and Mechanistic Investigations of 2 Methyl 6 Phenoxy Benzothiazole

Gas-Phase Oxidation Studies

The atmospheric chemistry of 2-Methyl-6-phenoxy-benzothiazole is primarily dictated by its reaction with hydroxyl (OH) radicals, which are major oxidants in the troposphere. nih.govacs.orgresearchgate.netacs.org While specific studies on the 6-phenoxy derivative are not available, extensive research on the closely related compound 2-methylbenzothiazole (B86508) (MeBTH) provides a strong foundation for understanding its gas-phase oxidation. nih.govacs.orgresearchgate.netacs.org

Reaction Kinetics and Rate Constants (e.g., with Hydroxyl Radicals)

The reaction of MeBTH with OH radicals has been a subject of detailed kinetic studies. nih.govacs.orgresearchgate.net These investigations are crucial for determining the atmospheric lifetime of the compound. The reaction proceeds via two main pathways: OH radical attack on the benzene (B151609) ring and on the methyl group at the C2 position. nih.govacs.org

Experimental studies have determined the absolute rate constant for the reaction of MeBTH with OH radicals at 298 K and 1 atm pressure to be (3.0 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.govacs.orgresearchgate.net This rate constant is approximately 50% faster than that of the parent compound, benzothiazole (B30560) (BTH), which has a rate constant of (2.1 ± 0.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.govacs.org The faster reaction rate of MeBTH is attributed to the additional reactive site provided by the methyl group. nih.gov

Based on these kinetic data, the atmospheric lifetime of MeBTH, and by extension, likely this compound, is estimated to range from 9 hours to 4 days, depending on the concentration of OH radicals in the environment. nih.govacs.orgresearchgate.net This indicates that gas-phase oxidation is a significant degradation pathway for these compounds in the atmosphere. nih.gov

Table 1: Reaction Rate Constants for the Gas-Phase Reaction of Benzothiazole Derivatives with OH Radicals at 298 K

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| Benzothiazole (BTH) | (2.1 ± 0.3) × 10⁻¹² | nih.gov, acs.org |

| 2-Methylbenzothiazole (MeBTH) | (3.0 ± 0.4) × 10⁻¹² | nih.gov, acs.org, researchgate.net |

Identification of Oxidation Products and Intermediates

The gas-phase oxidation of MeBTH by OH radicals leads to the formation of several products. The primary products identified are hydroxylated MeBTH isomers (n-OH-MeBTH) and 1,3-benzothiazole-2-carbaldehyde (B1267632) (2-CHO-BTH). nih.govacs.org The formation of these products corresponds to the two main reaction pathways: OH attack on the benzene ring and on the methyl group, respectively. nih.govacs.org

Specifically, 5-OH-MeBTH and 6-OH-MeBTH have been confirmed as major phenol-type products. acs.org The formation of nitro-2-methylbenzothiazoles and 2-methylbenzothiazole nitrate (B79036) has also been observed, likely resulting from secondary reactions with nitrogen dioxide (NO₂) present in the experimental system. nih.govacs.org

Table 2: Major Identified Products from the Gas-Phase Oxidation of 2-Methylbenzothiazole (MeBTH) with OH Radicals

| Product | Formation Pathway |

| n-OH-MeBTH (e.g., 5-OH-MeBTH, 6-OH-MeBTH) | OH attack on the benzene ring |

| 1,3-Benzothiazole-2-carbaldehyde (2-CHO-BTH) | OH attack on the C2-methyl group |

| Nitro-2-methylbenzothiazoles | Secondary reactions with NO₂ |

| 2-Methylbenzothiazole nitrate | Secondary reactions with NO₂ |

Mechanistic Pathways of Oxidative Transformations

The mechanisms of the two primary oxidation pathways for MeBTH have been elucidated through a combination of experimental and theoretical studies. nih.govacs.orgresearchgate.net

Attack on the Benzene Ring: The reaction begins with the addition of the OH radical to one of the carbon atoms on the benzene ring (C4, C5, C6, or C7), forming an n-OH-MeBTH radical intermediate. nih.govacs.org This is followed by the addition of an oxygen molecule (O₂) and subsequent hydrogen transfer, ultimately leading to the formation of a stable hydroxylated product and a hydroperoxy radical (HO₂). acs.org This mechanism is similar to the OH-initiated oxidation of benzothiazole. nih.gov

Attack on the C2-Methyl Group: This pathway is more complex and involves a six-stage mechanism. acs.org It starts with the abstraction of a hydrogen atom from the methyl group by the OH radical, forming a CH₂BTH radical and a water molecule. nih.govacs.org This radical then interacts with an oxygen molecule. Subsequent steps involve interactions with nitric oxide (NO), leading to the formation of an OCH₂BTH intermediate and NO₂. nih.govacs.org Finally, this intermediate undergoes hydrogen abstraction by a second oxygen molecule to yield the final aldehyde product, 2-CHO-BTH, and a hydroperoxy radical. acs.org A notable feature of both reaction pathways is the involvement of a spin flip of unpaired electrons, which is crucial for the reactions to proceed. nih.govresearchgate.net

Solution-Phase Reactivity Profiles

Currently, there is a lack of specific studies on the solution-phase reactivity of this compound. However, research on the solution-phase behavior of benzothiazole and its derivatives provides some general insights. These studies are often focused on the degradation of these compounds in aqueous environments, particularly in the context of wastewater treatment. nih.govnih.gov

For instance, the degradation of benzothiazole in aqueous solution has been investigated using advanced oxidation processes like the photo-assisted Fenton reaction. nih.gov In such systems, the degradation is primarily driven by the attack of hydroxyl radicals. nih.gov The hydrolysis of certain benzothiazolium salts has also been studied, showing that their stability is pH-dependent, with decomposition occurring under basic conditions. chempap.org While these findings for other benzothiazoles are informative, dedicated studies are needed to determine the specific solution-phase reactivity profile of this compound, including its hydrolysis and photodegradation kinetics and pathways.

Role of Substituents on Reaction Pathways and Kinetics

The nature and position of substituents on the benzothiazole ring are known to significantly influence the reactivity of the molecule. nih.gov For example, the presence of electron-withdrawing groups such as chloro, fluoro, or nitro groups in the benzothiazole ring has been found to enhance the anticonvulsant activity of certain derivatives. nih.gov In other cases, products with electron-donor substituents in the benzene ring have shown to be less toxic and more effective in certain biological applications. nih.gov

Molecular Design and Functional Modulation of Benzothiazole Derivatives

Structural Modification for Tunable Properties

The chemical versatility of the benzothiazole (B30560) core allows for systematic structural modifications to modulate its physicochemical and biological properties. researchgate.net The structure of 2-Methyl-6-phenoxy-benzothiazole serves as a prime example of this design strategy, featuring key substitutions at the C2 and C6 positions, which are known to significantly influence activity. benthamscience.com

The benzothiazole nucleus offers several positions for substitution, with the C2 and C6 positions being particularly significant for influencing biological activity. benthamscience.com The introduction of a methyl group at the C2 position, as seen in this compound, can impact the molecule's steric profile and electronic properties. The phenoxy group at the C6 position can critically alter lipophilicity, hydrogen bonding capacity, and potential for pi-pi stacking interactions with biological targets. ijper.org

These modifications are not arbitrary; they are part of a rational design approach to enhance properties such as target affinity, selectivity, and pharmacokinetic profiles. jchemrev.com The development of various benzothiazole derivatives has shown that even minor changes to the substituent groups can lead to substantial differences in their biological effects. nih.gov This principle underscores the importance of the benzothiazole scaffold as a versatile building block for creating new therapeutic agents. nih.gov

Table 1: Potential Modification Sites on the Benzothiazole Scaffold and Their Influence on Properties

This table is a conceptual representation based on general findings for benzothiazole derivatives.

| Position | Type of Substituent | Potential Influence on Properties |

|---|---|---|

| C2 | Alkyl (e.g., Methyl), Aryl, Amino groups | Modulates steric bulk, electronics, and can act as a key binding motif. scholarsresearchlibrary.com |

| C4, C5, C7 | Halogens, Alkoxy groups | Affects electronic distribution, lipophilicity, and metabolic stability. |

| C6 | Phenoxy, Anilide, Halogens, Methoxy | Critically alters polarity, solubility, and receptor interaction patterns. benthamscience.com |

Ligand-Target Interactions: Theoretical Approaches

To understand how derivatives like this compound interact with biological targets at a molecular level, researchers employ a suite of theoretical and computational methods. These in silico approaches provide crucial insights into binding mechanisms and help guide the design of more potent and selective molecules. biointerfaceresearch.comresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For benzothiazole derivatives, docking studies are routinely performed to understand their binding patterns within the active sites of various protein targets, such as kinases, enzymes, and receptors. biointerfaceresearch.comresearchgate.netnih.gov The process involves placing the 3D structure of the ligand, such as this compound, into the binding pocket of a receptor and evaluating the interaction energy. hilarispublisher.com

Scoring functions are then used to rank the different binding poses, providing a numerical score (e.g., in kcal/mol) that estimates the binding affinity. hilarispublisher.com A lower docking score generally indicates a more favorable binding interaction. hilarispublisher.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the target's active site. nih.gov For instance, research on various benzothiazole derivatives has identified crucial interactions with key amino acids in targets like the FOXM1 DNA-binding domain and various kinases. biointerfaceresearch.comnih.gov

Table 2: Example Docking Scores for Benzothiazole Derivatives Against a Hypothetical Kinase Target

The data in this table is illustrative, based on published findings for various benzothiazole compounds, to demonstrate the output of molecular docking studies.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Benzothiazole Core | -5.8 | Lys72, Leu145 |

| 2-Amino-benzothiazole | -6.5 | Lys72, Glu91, Leu145 |

| 2-Methyl-6-chloro-benzothiazole | -7.2 | Met144, Leu145, Val28 |

| This compound | -8.1 | Met144, Phe146, Tyr88 |

| Reference Inhibitor | -8.5 | Lys72, Met144, Asp184 |

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into its stability and the conformational changes that may occur upon binding. biointerfaceresearch.comacs.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchgate.net The fundamental principle is that the structural properties of a molecule determine its activity.

A QSAR model for a series of benzothiazole derivatives would be developed by first calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic Descriptors: Atomic net charges, dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.net

Steric Descriptors: Molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates these descriptors with the observed biological activity (e.g., IC50 values). researchgate.netnih.gov The resulting QSAR model can then be used to predict the activity of new, unsynthesized benzothiazole derivatives, helping to prioritize the most promising candidates for synthesis and testing. nih.govyoutube.com The predictive power of the model is rigorously validated using internal and external test sets of compounds. nih.gov

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. nih.gov In drug discovery, a key application of chemoinformatics is virtual screening, which allows researchers to rapidly evaluate vast libraries of chemical compounds to identify those most likely to bind to a specific biological target. nih.govmdpi.com

Virtual screening can be performed using either ligand-based or structure-based approaches. nih.gov

Structure-based virtual screening uses molecular docking (as described in 7.2.1) to screen large databases of compounds against the 3D structure of a protein target. researchgate.net

Ligand-based virtual screening is used when the target's structure is unknown. It relies on the knowledge of existing active molecules to find other compounds with similar properties (e.g., shape, pharmacophores).

These screening processes can efficiently filter libraries containing millions of compounds, including virtual libraries of novel benzothiazole derivatives designed around the this compound scaffold. researchgate.net The goal is to reduce the number of compounds that need to be synthesized and tested experimentally, focusing resources on the most promising candidates and accelerating the discovery process. nih.govmdpi.com

Broader Research Applications of Benzothiazole Derived Scaffolds

Insights into Materials Science Applications (e.g., Dyes, Optoelectronic Materials)

The versatile electronic nature of the benzothiazole (B30560) scaffold makes it a valuable component in the design of functional organic materials. nih.gov These materials have shown promise in applications such as dyes and optoelectronic devices due to their tunable photophysical properties. nih.gov

Benzothiazole derivatives are integral to the development of novel dyes. nih.gov Their rigid, planar structure, combined with the ability to modify their electronic properties through substitution, allows for the creation of molecules with specific absorption and emission characteristics. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the color and fluorescence of the resulting dye. nih.gov Some benzothiazole-based dyes are "click-on" fluorogenic, meaning they are initially non-fluorescent and only become fluorescent after a specific chemical reaction, which is a desirable property for reducing background signals in bio-imaging applications. nih.govnih.gov The thiazole (B1198619) ring itself possesses intrinsic fluorescence and is a fundamental component of natural bioluminescent compounds like luciferin. nih.gov

In the realm of optoelectronics, benzothiazole derivatives are being explored for their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govmdpi.com Their electron-deficient nature makes them suitable as building blocks for donor-acceptor type molecules, which are crucial for efficient charge separation and transport in these devices. researchgate.networldscientific.com Theoretical studies using Density Functional Theory (DFT) have been instrumental in predicting the optoelectronic properties of benzothiazole derivatives, guiding the synthesis of new materials with tailored energy gaps for applications like solar cells. researchgate.networldscientific.com Researchers have synthesized benzothiadiazole derivatives that absorb a wide range of light and emit from green to red/near-infrared, demonstrating their potential for use in devices like white OLEDs (WOLEDs). mdpi.com Furthermore, benzothiazole-boron complexes have emerged as a new class of materials for light-emitting applications, addressing some limitations of traditional dyes. nih.gov

Table 1: Optoelectronic Properties of Benzothiazole Derivatives

| Derivative Class | Key Properties | Potential Applications |

|---|---|---|

| Donor-Acceptor Systems | Tunable HOMO-LUMO gap, efficient charge separation | Organic Solar Cells, OFETs |

| Fluorogenic Dyes | "Click-on" fluorescence, high signal-to-noise ratio | Bio-imaging, Sensors |

| Benzothiadiazoles | Wide light absorption, broad emission spectra | OLEDs, WOLEDs |

| Boron Complexes | Enhanced stability, tunable spectral properties | LEDs, Mechanochromic Luminescence |

Theoretical Basis for Plant Growth Regulation Potential

Studies have demonstrated that the effect of these derivatives is concentration-dependent. At optimal concentrations, they can stimulate growth, for example, by increasing the length of wheat coleoptile segments and cucumber hypocotyls. agriculturejournals.cz They have also been shown to promote the formation of adventitious roots in mung bean cuttings and increase the fresh and dry mass of buckwheat. agriculturejournals.czagriculturejournals.cz However, at higher concentrations, these same compounds can act as growth retardants. agriculturejournals.czagriculturejournals.cz This dual activity highlights the importance of understanding the structure-activity relationship to design compounds with specific regulatory effects. The substitution pattern on the benzothiazole ring plays a crucial role in determining the type and extent of the plant growth regulatory activity. derpharmachemica.com

Table 2: Observed Plant Growth Regulatory Effects of Benzothiazole Derivatives

| Plant Species | Effect |

|---|---|

| Wheat (Triticum aestivum) | Stimulation of coleoptile elongation |

| Cucumber (Cucumis sativum) | Stimulation of hypocotyl and root growth at low concentrations, inhibition at high concentrations |

| Mung Bean (Vigna radiata) | Increased formation of adventitious roots |

| Buckwheat (Fagopyrum esculentum) | Increased stem elongation and biomass |

| Barley (Hordeum vulgare) | Inhibition of senescence and higher chlorophyll (B73375) content (cytokinin-like activity) |

Advanced Chemical Synthesis Applications

The growing interest in benzothiazole derivatives has spurred the development of advanced and efficient synthetic methodologies. derpharmachemica.com Traditional methods often involve the condensation of 2-aminothiophenol (B119425) with various electrophiles like carboxylic acids or aldehydes. derpharmachemica.com However, modern approaches focus on improving yields, reducing reaction times, and employing more environmentally friendly conditions.

One-pot synthetic approaches have become popular for their efficiency. derpharmachemica.com These methods can involve the condensation of 2-aminothiophenol with aromatic aldehydes, alcohols, or carboxylic acids under various catalytic conditions. derpharmachemica.com For instance, the use of a hydrogen peroxide and HCl mixture in ethanol (B145695) at room temperature provides a simple and effective route to 2-substituted benzothiazoles. youtube.com Another efficient method utilizes ammonium (B1175870) chloride to activate benzaldehyde (B42025), facilitating the nucleophilic attack of 2-aminothiophenol. youtube.com

Microwave-assisted synthesis has also been employed to accelerate the formation of the benzothiazole ring. derpharmachemica.com Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have expanded the synthetic toolbox, allowing for the introduction of a wide variety of substituents onto the benzothiazole scaffold. mdpi.comderpharmachemica.com Other modern techniques include the use of photoredox catalysis with visible light as a driving force and molecular oxygen as the terminal oxidant, offering a green and sustainable synthetic route. organic-chemistry.org The development of these advanced synthetic methods is crucial for the continued exploration of the diverse applications of benzothiazole derivatives. nih.gov

Future Research Directions and Concluding Remarks

Emerging Synthetic Strategies for 2-Methyl-6-phenoxy-benzothiazole Analogues

Future synthetic research will likely move beyond traditional methods to embrace more efficient and sustainable strategies for creating a diverse library of this compound analogues. Key areas of focus will include:

One-Pot and Multicomponent Reactions (MCRs): The development of MCRs offers a streamlined approach to synthesize complex benzothiazole (B30560) derivatives in a single step, improving efficiency and reducing waste. rsc.org Future work could focus on designing novel one-pot syntheses starting from readily available precursors to introduce a wide range of functional groups onto the benzothiazole or phenoxy rings.

Metal-Catalyzed Cross-Coupling Reactions: Advances in metal-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds. nih.gov These methods can be employed to systematically modify the 2-methyl and 6-phenoxy portions of the molecule, allowing for the synthesis of analogues with tailored electronic and steric properties.

C-H Bond Functionalization: Direct C-H bond activation and functionalization represent a frontier in organic synthesis. organic-chemistry.org Applying these techniques to the this compound scaffold would enable the direct introduction of substituents without the need for pre-functionalized starting materials, offering a more atom-economical route to novel analogues. mdpi.com

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing trend. researchgate.net Future synthetic protocols for this compound analogues should prioritize green chemistry principles, such as using water as a solvent, employing reusable catalysts, or utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure-property relationships of this compound analogues necessitates the use of sophisticated analytical methods.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for the unambiguous assignment of complex analogue structures. Future studies could also employ solid-state NMR to probe the structure and dynamics of these compounds in the solid phase.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. nih.gov Obtaining crystal structures of new this compound analogues is critical for understanding intermolecular interactions, such as pi-stacking or hydrogen bonding, which can influence their physical and biological properties.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. Techniques like tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing fragmentation patterns, aiding in the structural elucidation of complex analogues.

Computational Spectroscopy: The integration of theoretical calculations, such as Density Functional Theory (DFT), with experimental spectroscopic data (FT-IR, Raman, UV-Vis) provides deeper insights into the molecular structure, vibrational modes, and electronic transitions. core.ac.ukscirp.org Comparing experimental spectra with DFT-simulated spectra can aid in confirming structural assignments and understanding the electronic properties of the molecule. nih.gov

High-Throughput Computational Screening and Design Methodologies

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel benzothiazole derivatives.

High-Throughput Virtual Screening (HTVS): HTVS allows for the rapid computational screening of large virtual libraries of this compound analogues against specific biological targets, such as enzymes or receptors. nih.gov This approach can prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, saving time and resources. nih.gov

Molecular Docking and Dynamics Simulations: For promising "hits" identified through HTVS, molecular docking can predict the preferred binding orientation and affinity within a target's active site. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR): As experimental data becomes available for a series of analogues, QSAR models can be developed to correlate structural features with observed activity. These models can then be used to predict the activity of untested compounds and guide the design of more potent derivatives.

De Novo Drug Design: Advanced computational algorithms can design novel this compound analogues from scratch, based on the known structure of a biological target. These methods can generate structures with optimal predicted binding affinity and other desirable properties.

Interdisciplinary Research Opportunities in Heterocyclic Compound Science

The unique properties of the benzothiazole scaffold position this compound as a valuable platform for interdisciplinary research. openaccessjournals.comresearchgate.net

Medicinal Chemistry: The benzothiazole nucleus is a well-established "privileged structure" found in numerous biologically active compounds. nih.govresearchgate.net Interdisciplinary collaborations between synthetic chemists, biologists, and pharmacologists could explore the potential of this compound analogues as therapeutic agents in areas such as oncology, infectious diseases, and neurodegenerative disorders. nih.govnih.gov

Materials Science: Heterocyclic compounds are integral to the development of advanced materials. rsc.org Research at the interface of chemistry and materials science could investigate the use of this compound derivatives as building blocks for functional polymers, organic light-emitting diodes (OLEDs), or sensors. rsc.org The aromatic nature and potential for electronic tuning make these compounds interesting candidates for organic electronics.

Agrochemicals: Many successful herbicides and fungicides are based on heterocyclic structures. openaccessjournals.com Collaboration with agricultural scientists could lead to the development of novel this compound derivatives with potential applications in crop protection.

Chemical Biology: Fluorescently tagged analogues of this compound could be synthesized and used as chemical probes to study biological processes within living cells, offering insights into cellular mechanisms and the compound's mode of action. researchgate.net

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-Methyl-6-phenoxy-benzothiazole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between substituted benzothiazole precursors and phenoxy groups. For example, microwave-assisted synthesis (130°C, ethanol solvent) has been used for analogous benzothiazole derivatives to improve yield and reduce reaction time . Optimization may include varying catalysts (e.g., K₂CO₃ as a base) or solvents (DMF, ethylene glycol) to enhance regioselectivity, as demonstrated in hydrazine-based benzothiazole syntheses . Chromatographic purification (e.g., column chromatography) is recommended to isolate pure products .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C-S stretching at ~600–700 cm⁻¹, aromatic C-H vibrations) .

- ¹H/¹³C NMR : Confirms substituent positions (e.g., phenoxy protons as singlet δ 6.8–7.5 ppm, methyl groups as singlet δ 2.5–3.0 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation and dihedral angles between benzothiazole and phenoxy moieties, as seen in structurally similar compounds .

Q. How can solubility and stability be assessed for in vitro pharmacological assays?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) can detect aggregation .

- Stability : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C). For benzothiazoles, oxidative stability is critical; LC-MS identifies degradation products like hydroxylated derivatives .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for anti-TB activity) using AutoDock Vina .

- Group-based QSAR (GQSAR) : Fragment the molecule into benzothiazole (R1) and phenoxy (R2) groups. Hydrophobic descriptors (ClogP) for R1 and electronegative substituents on R2 correlate with anticancer activity in benzothiazole analogs .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

Q. How can substituent modifications enhance the anticancer or antimicrobial efficacy of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- C-2 Position : Aryl groups (e.g., 4-methoxyphenyl) improve DNA intercalation and topoisomerase inhibition .

- C-6 Position : Electron-withdrawing groups (e.g., -NO₂, -F) enhance antimicrobial activity by increasing membrane permeability .

- Bioisosteric Replacement : Replace the methyl group with trifluoromethyl (-CF₃) to improve metabolic stability .

Q. How do contradictory data in antimicrobial studies of benzothiazoles arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from:

- Bioassay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination against reference strains (e.g., Candida albicans MTCC 183) .

- Compound Purity : Confirm purity (>95%) via HPLC before testing. Impurities like unreacted phenoxy precursors may skew results .

- Mechanistic Overlap : Use transcriptomics to differentiate fungicidal vs. fungistatic effects, as seen in benzothiazole-induced oxidative stress pathways .

Q. What strategies address low bioavailability of this compound in preclinical models?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the hydroxyl group to enhance aqueous solubility .

- Nanocarriers : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, as demonstrated with antifungal benzothiazoles .

- Caco-2 Assays : Evaluate intestinal permeability and P-glycoprotein efflux to optimize oral dosing .

Q. What degradation pathways occur in environmental or metabolic studies of this compound?

- Methodological Answer :

- Microbial Degradation : In bioreactors, the thiazole ring undergoes hydroxylation to form 2-hydroxybenzothiazole, followed by ring cleavage into sulfonic acid derivatives .

- Photodegradation : UV exposure generates radicals, leading to demethylation and phenoxy group oxidation, detectable via LC-MS/MS .

Contradictions and Limitations

- Antifungal vs. Antibacterial Efficacy : Some benzothiazoles show strong antifungal activity (e.g., against Aspergillus niger) but weak antibacterial effects, possibly due to differences in cell wall targets .

- Computational vs. Experimental Data : GQSAR models may overpredict anticancer activity if hydrophobicity exceeds optimal ranges, necessitating iterative experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.